molecular formula C7H4F2O3 B1313607 3,5-Difluoro-2-hydroxybenzoic acid CAS No. 84376-20-5

3,5-Difluoro-2-hydroxybenzoic acid

Cat. No.: B1313607
CAS No.: 84376-20-5
M. Wt: 174.1 g/mol
InChI Key: GZPCNALAXFNOBT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3,5-difluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPCNALAXFNOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447178
Record name 3,5-Difluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84376-20-5
Record name 3,5-Difluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-2-hydroxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-hydroxybenzoic acid typically involves the fluorination of salicylic acid derivatives. One common method is the direct fluorination of 2-hydroxybenzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure better control over reaction parameters and yield. The choice of fluorinating agents and solvents can vary based on cost, availability, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) or hydrochloric acid (HCl) as catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Scientific Research Applications

3,5-Difluoro-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to salicylic acid.

    Medicine: Explored for its anti-inflammatory and analgesic properties, similar to other salicylic acid derivatives.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. For example, it may inhibit cyclooxygenase (COX) enzymes, similar to salicylic acid, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3,5-Difluoro-2-hydroxybenzoic acid
  • CAS Registry Number : 84376-20-5
  • Molecular Formula : C₇H₄F₂O₃
  • Molecular Weight : 174.10 g/mol

Physical and Chemical Properties :

  • Density : 1.6 g/cm³
  • Melting Point : 187–191°C
  • Boiling Point : 276.6°C at 760 mmHg
  • LogP (Partition Coefficient) : 3.05, indicating moderate hydrophobicity
  • Hydrogen Bonding: Two hydrogen bond donors and three acceptors, with a polar surface area of 35.53 Ų .

Comparison with Structurally Similar Compounds

3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid

  • CAS : 189283-53-2
  • Molecular Weight : 223.94 g/mol (higher due to chlorine)
  • LogP : 3.0
  • Key Differences :
    • Chlorine substituents increase molecular weight and lipophilicity compared to fluorine.
    • Chlorine’s stronger electron-withdrawing effect may alter reactivity in substitution reactions .

5-Bromo-2,4-difluorobenzoic Acid

  • Synthesis : Produced via bromination of 2,4-difluorobenzonitrile, yielding 93–99% purity .
  • Key Differences :
    • Bromine’s larger atomic radius and polarizability enhance steric hindrance and electrophilic reactivity compared to fluorine.
    • Used as an agrochemical intermediate, unlike the pharmaceutical focus of this compound .

3,5-Difluorobenzoic Acid

  • CAS : 455-40-3
  • Molecular Weight : 158.10 g/mol
  • Key Differences :
    • Lacks the hydroxyl group, reducing hydrogen-bonding capacity and acidity (pKa ~2.8 vs. ~1.5 for the hydroxylic variant).
    • Primarily used as a chemical intermediate rather than a bioactive molecule .

4,5-Difluoro-2-hydroxybenzoic Acid

  • CAS : 205533-31-9
  • Structural Variation : Fluorine at positions 4 and 5 instead of 3 and 5.

3,5-Dibromo-2-fluorobenzoic Acid

  • CAS : 183065-73-8
  • Molecular Weight : 297.90 g/mol
  • Key Differences :
    • Bromine substituents significantly increase molecular weight and lipophilicity (LogP >4).
    • Enhanced steric effects may limit applications in tightly regulated biological systems .

Biological Activity

3,5-Difluoro-2-hydroxybenzoic acid (DFHBA) is an organic compound with the molecular formula C7_7H4_4F2_2O3_3 and a molecular weight of 174.10 g/mol. It is a derivative of salicylic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This modification significantly influences its chemical reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and biochemistry.

Synthesis

The synthesis of DFHBA typically involves the fluorination of salicylic acid derivatives. A common method includes the direct fluorination of 2-hydroxybenzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. Industrial production may utilize continuous flow reactors to optimize reaction parameters and yield.

DFHBA exhibits biological activity primarily through its interaction with specific molecular targets, particularly enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. Notably, DFHBA may inhibit cyclooxygenase (COX) enzymes, similar to salicylic acid, thereby exerting anti-inflammatory effects.

Anti-inflammatory Properties

Research indicates that DFHBA possesses anti-inflammatory and analgesic properties akin to other salicylic acid derivatives. It has been investigated for its potential as an enzyme inhibitor, particularly in the context of inflammatory pathways.

Cytotoxicity

The cytotoxic effects of DFHBA have not been extensively studied; however, derivatives of salicylic acid often exhibit low toxicity against normal cell lines while maintaining efficacy against cancerous cells. This suggests that DFHBA could be a candidate for further exploration in anticancer therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DFHBA, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
2-Fluoro-4-hydroxybenzoic acidFluorine at position 2Moderate anti-inflammatory properties
3,5-Dihydroxybenzoic acidHydroxyl groups at positions 3 and 5Antioxidant and anti-inflammatory effects
2,5-Dihydroxybenzoic acidHydroxyl groups at positions 2 and 5Antimicrobial activity
3,6-Difluoro-2-hydroxybenzoic acidFluorine at positions 3 and 6Potentially enhanced lipophilicity and enzyme inhibition

DFHBA is unique due to the specific positioning of fluorine atoms, enhancing its stability and lipophilicity compared to other derivatives.

Case Studies

While direct case studies on DFHBA are scarce, related research has highlighted its potential:

  • Enzyme Inhibition : Studies have shown that compounds similar to DFHBA can inhibit COX enzymes effectively, leading to reduced inflammation in experimental models.
  • Antimicrobial Efficacy : Research on salicylic acid derivatives indicates that modifications like fluorination can improve antibacterial properties against resistant strains.
  • Cytotoxic Effects : Investigations into structurally related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines while sparing normal cells.

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-difluoro-2-hydroxybenzoic acid with high purity?

The compound is typically synthesized via electrophilic fluorination of 2-hydroxybenzoic acid derivatives. Fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in polar aprotic solvents (e.g., acetonitrile or dichloromethane) at 20–50°C yield moderate to high purity (60–85%) . Key parameters include stoichiometric control of fluorinating agents (2.2–2.5 equivalents for di-substitution) and reaction time (6–12 hours). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity to >95% .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorination positions (δ ≈ -110 to -125 ppm for aromatic fluorines). 1H^{1}\text{H} NMR resolves hydroxyl protons (δ ≈ 10–12 ppm) and aromatic protons (δ ≈ 6.8–7.5 ppm) .
  • X-ray crystallography : SHELXL (via the SHELX suite) is widely used for refining crystal structures. Hydrogen bonding between the hydroxyl and carboxyl groups often stabilizes the lattice, with typical space groups like P21/cP2_1/c .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (m/z ≈ 174.10 [M-H]⁻) .

Advanced Research Questions

Q. How do the positions of fluorine substituents influence the compound’s reactivity in carboxylate-directed coupling reactions?

The fluorine atoms at C3 and C5 create electron-deficient aromatic rings, enhancing electrophilic substitution at the C4 position. For example, Suzuki-Miyaura coupling with boronic acids requires Pd(PPh3_3)4_4 catalysts and mild bases (K2_2CO3_3) in DMF/H2_2O at 80°C. The hydroxyl group at C2 can act as a directing group but may require protection (e.g., methyl ethers) to prevent side reactions .

Q. What strategies mitigate discrepancies in bioactivity data across enzyme inhibition studies?

Fluorine’s electron-withdrawing effects enhance binding to enzymes like cyclooxygenase (COX) or kinases, but inconsistent IC50_{50} values may arise from:

  • Solubility : Use DMSO stock solutions (<1% v/v) to avoid aggregation.
  • Assay conditions : Standardize pH (7.4 buffer) and temperature (25–37°C) to mimic physiological environments.
  • Control experiments : Compare with non-fluorinated analogs (e.g., 2-hydroxybenzoic acid) to isolate fluorine-specific effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • DFT calculations : Predict pKa (≈2.8 for the carboxyl group) and logP (≈1.5) to optimize lipophilicity .
  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2). Fluorine atoms often form halogen bonds with Arg120 or Tyr355 residues, improving binding affinity .

Data Contradictions and Reproducibility

Q. Why do fluorination yields vary significantly across reported syntheses?

Discrepancies arise from:

  • Reagent quality : Selectfluor® purity (>98%) is critical; lower grades introduce competing side reactions.
  • Solvent drying : Residual water in acetonitrile reduces fluorination efficiency.
  • Scale effects : Continuous-flow reactors improve reproducibility at larger scales by maintaining consistent temperature and mixing .

Q. How can researchers resolve conflicting crystallographic data on hydrogen bonding networks?

Multi-temperature crystallography (100–298 K) and Hirshfeld surface analysis (CrystalExplorer) differentiate static vs. dynamic disorder. For example, the hydroxyl-carboxyl hydrogen bond (O–H···O ≈ 1.8 Å) is robust, while solvent interactions (e.g., ethanol) may introduce variability .

Methodological Recommendations

  • Synthetic protocols : Include in situ 19F^{19}\text{F} NMR to monitor reaction progress .
  • Purification : Use preparative HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) for challenging separations .
  • Bioassays : Pair enzymatic studies with cellular models (e.g., RAW 264.7 macrophages for anti-inflammatory activity) to validate target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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